molecular formula C17H18O2 B2969492 2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane CAS No. 19574-78-8

2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane

Cat. No.: B2969492
CAS No.: 19574-78-8
M. Wt: 254.329
InChI Key: JEFBFSPUPJAMED-UHFFFAOYSA-N
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Description

2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane is an epoxide derivative featuring a substituted methoxymethyl group attached to an oxirane (epoxide) ring. The methoxy group is further substituted with both a 4-methylphenyl (para-methylphenyl) and a phenyl group, creating a sterically hindered and aromatic-rich structure.

Properties

IUPAC Name

2-[[(4-methylphenyl)-phenylmethoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-7-9-15(10-8-13)17(19-12-16-11-18-16)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFBFSPUPJAMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane typically involves the reaction of 4-methylbenzyl alcohol with phenylmethyl halides under basic conditions. The reaction proceeds through the formation of an intermediate phenylmethyl ether, which is then subjected to epoxidation to form the oxirane ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane undergoes various types of chemical reactions, including:

  • Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing functional groups.

  • Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Diols: Oxidation of the oxirane ring can yield diols, which are important intermediates in organic synthesis.

  • Alcohols: Reduction of the oxirane ring results in the formation of alcohols.

  • Substitution Products: Nucleophilic substitution can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane has several applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: The compound is used in the production of polymers and resins, where its reactivity and stability are valuable properties.

Mechanism of Action

The mechanism by which 2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane exerts its effects involves its high reactivity due to the strained oxirane ring. The compound can act as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with functional groups containing nucleophilic centers.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxirane Derivatives

Structural and Functional Group Variations

Key structural analogs of 2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane include:

2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane
  • Structure: Contains two oxirane rings connected via biphenoxy linkages.
  • Molecular Weight : 390.42 g/mol (C₂₄H₂₂O₅) .
  • Crystallography: Monoclinic system (space group Pc), with disordered epoxide rings resolved at 173 K. Disorder ratios: 0.638:0.362 and 0.797:0.203 for the two oxirane groups .
  • Applications : Used in epoxy resins for microelectronic encapsulation due to low melt viscosity and excellent flow properties during molding .
2-[(4-Methoxyphenyl)methyl]oxirane
  • Structure : Simpler analog with a single methoxyphenyl substituent.
  • Molecular Weight : 164.20 g/mol (C₁₀H₁₂O₂).
  • Synthesis : Derived from methyl chavicol with 75% yield and 99% purity .
  • Reactivity : Less steric hindrance compared to the target compound, enabling faster epoxide ring-opening reactions.
2-(4-Nitrophenoxy)methyl]oxirane
  • Structure: Features a nitro group on the phenoxy substituent.
  • Applications : Used as a reactive intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing nitro group enhancing electrophilicity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Crystallographic Data Key Functional Groups
This compound ~316.40 (estimated) Not reported Not available Bulky aromatic methoxymethyl
2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane 390.42 165 Monoclinic (Pc), a = 21.261 Å, β = 93.59° Biphenoxy-linked oxiranes
2-[(4-Methoxyphenyl)methyl]oxirane 164.20 Not reported Not available Methoxyphenyl, minimal steric bulk

Biological Activity

The compound 2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane , also known by its CAS number 19574-83-5, is a synthetic organic molecule characterized by its oxirane (epoxide) structure. This compound's unique arrangement of substituents may confer distinct biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C17H18O2C_{17}H_{18}O_2, with a molecular weight of approximately 254.32 g/mol. The compound features an oxirane ring, which is known for its reactivity in various chemical reactions, including nucleophilic attacks and ring-opening processes. The presence of the methoxy group enhances its solubility and potential biological activity.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC17H18O2C_{17}H_{18}O_2
Molecular Weight254.32 g/mol
Functional GroupsOxirane, Methoxy
Structural CharacteristicsEpoxide, Aromatic rings

Pharmacological Potential

Research indicates that compounds with oxirane structures often exhibit significant biological activities, including anti-inflammatory and anticancer properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential efficacy in the following areas:

Case Studies

  • In Vitro Studies : Preliminary in vitro studies have demonstrated that derivatives of oxirane compounds can inhibit the growth of cancer cell lines. These studies typically assess cell viability using assays such as MTT or XTT.
  • In Vivo Studies : Animal models have been employed to evaluate the therapeutic potential of similar compounds in treating tumors. These studies often measure tumor size reduction and survival rates post-treatment.
  • Mechanistic Studies : Research has focused on understanding the mechanisms by which these compounds exert their effects, including apoptosis induction and cell cycle arrest.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of leukemia cell lines
Anti-inflammatoryModulation of inflammatory markers
Mechanistic InsightsInduction of apoptosis

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